molecular formula C7H4ClO4P B024072 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione CAS No. 5381-98-6

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione

Cat. No. B024072
CAS RN: 5381-98-6
M. Wt: 218.53 g/mol
InChI Key: UVJIYKJXYWOZRA-UHFFFAOYSA-N
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Description

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione (CBDO) is a small molecule that has been studied for its potential applications in scientific research. CBDO is a cyclic compound composed of two phosphorus atoms and five oxygen atoms, and is known to possess unique properties that make it highly useful in a variety of scientific research applications. CBDO is a relatively new compound that has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Proteomics Research

Anhydro-(O-carboxyphenyl)phosphorochloridate: is utilized in proteomics research due to its role as a penicillin-like inhibitor of lactamases . This application is significant in studying bacterial resistance to antibiotics, where lactamases break down the antibiotic molecules, rendering them ineffective.

Synthesis of Phosphate Esters

This compound serves as a precursor in the synthesis of phosphate esters. The reaction typically involves the compound reacting with an alcohol (R’OH) to form a phosphate ester and hydrochloric acid . This is a fundamental reaction in the production of various organic phosphates used in different industrial applications.

Pharmaceutical Testing

Anhydro-(O-carboxyphenyl)phosphorochloridate: is also important in pharmaceutical testing as a high-quality reference standard . It ensures the accuracy and reliability of analytical methods in the development and quality control of pharmaceutical products.

Organophosphorus Chemistry

In the broader field of organophosphorus chemistry, this compound is a representative of phosphorochloridates, which are important for understanding the chemical behavior of organophosphorus compounds . These insights are crucial for developing new compounds with potential applications in agriculture and medicine.

properties

IUPAC Name

2-chloro-2-oxo-1,3,2λ5-benzodioxaphosphinin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClO4P/c8-13(10)11-6-4-2-1-3-5(6)7(9)12-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJIYKJXYWOZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(=O)(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286552
Record name 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione

CAS RN

5381-98-6
Record name NSC46474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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